

# Comparative Analysis of 3-Amino-5-methylpyridine Derivatives: A Guide for Researchers

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## Compound of Interest

Compound Name: 3-Amino-5-methylpyridine

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For researchers, scientists, and drug development professionals, **3-amino-5-methylpyridine** serves as a versatile scaffold in the synthesis of novel compounds with a wide range of biological activities. This guide provides a comparative overview of the characterization of various **3-amino-5-methylpyridine** derivatives, summarizing their synthesis, spectroscopic data, and biological evaluation. Experimental protocols and relevant signaling pathways are also detailed to support further research and development in this area.

## Physicochemical Properties of 3-Amino-5-methylpyridine

The foundational compound, **3-amino-5-methylpyridine**, is a solid at room temperature with a melting point ranging from 59-63 °C.[1] It is characterized by the molecular formula  $C_6H_8N_2$  and a molecular weight of 108.14 g/mol .[1][2] This aromatic amine is a key building block for creating more complex molecules with potential therapeutic applications.[3]

## Synthesis and Spectroscopic Characterization of Derivatives

The synthesis of various derivatives often begins with the parent **3-amino-5-methylpyridine**, which can undergo a variety of chemical transformations. A common synthetic route involves the modification of the amino group or substitution at other positions on the pyridine ring.

Below is a summary of the characterization data for a selection of **3-amino-5-methylpyridine** derivatives.

Compound ID	Derivative Class	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Spectroscopic Data Highlights ( <sup>1</sup> H NMR, <sup>13</sup> C NMR, IR, MS)
1	3-Amino-5-methylpyridine	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	108.14	59-63	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 300 MHz) δ: 7.79 (d, J=2.4 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H), 6.32 (dd, J=8.4, 2.4 Hz, 1H), 4.67 (br s, 2H), 2.12 (s, 3H).[4]
2	3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridine	C <sub>11</sub> H <sub>10</sub> N <sub>6</sub>	226.24	>250	MS (ESI) m/z: 227.1 [M+H] <sup>+</sup> .
3	N <sup>2</sup> -allyl-6-chloro-N <sup>4</sup> -(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1,3,5-triazine-2,4-diamine	C <sub>25</sub> H <sub>23</sub> ClN <sub>10</sub>	527.00	208-210	<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz) δ: 9.35 (s, 1H), 9.27 (s, 1H), 8.68 (d, J = 4.0 Hz, 1H), 8.52 (d, J = 4.8 Hz, 1H), 8.42 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 8.4 Hz, 1H), 7.50 (dd, J = 8.0, 4.8 Hz,

1H), 7.18 (d, J = 8.4 Hz, 1H), 6.00-5.90 (m, 1H), 5.28 (d, J = 17.2 Hz, 1H), 5.18 (d, J = 10.4 Hz, 1H), 4.10 (br s, 2H), 2.25 (s, 3H). <sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz) δ: 165.8, 164.1, 160.9, 157.9, 150.8, 147.9, 140.2, 136.1, 134.5, 133.2, 130.6, 124.7, 124.0, 117.0, 116.1, 44.9, 18.2. HRMS (ESI) m/z: [M+H]<sup>+</sup> calcd for C<sub>25</sub>H<sub>24</sub>ClN<sub>10</sub>, 527.1878; found, 527.1875.[5]

4	6-Amino-2,4,5-trimethylpyridin-3-ol derivative (6O)	C <sub>24</sub> H <sub>24</sub> F <sub>2</sub> N <sub>4</sub> O 3	470.47	Not Reported	<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> ) δ 9.21 (s, 1H), 8.07 (s, 1H), 7.39 (s, 1H), 7.21 (d, J = 8.8 Hz, 1H), 7.07 (d,
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J = 12.0 Hz,  
1H), 6.85 (s,  
1H), 3.82 (s,  
3H), 3.79 (s,  
3H), 2.30 (s,  
3H), 2.13 (s,  
3H), 2.06 (s,  
3H).[6]

## Comparative Biological Activity

Derivatives of **3-amino-5-methylpyridine** have been investigated for a range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The following table summarizes the biological activities of selected derivatives.

Compound ID	Biological Activity	Target/Assay	Results (IC <sub>50</sub> /MIC)
2	Aurora A Kinase Inhibitor	Enzyme Assay	IC <sub>50</sub> = 16 nM
3	Anticancer	MDA-MB-231 cell line	IC <sub>50</sub> = 6.25 μM[5]
4	FGFR4 Kinase Inhibitor	Enzyme Assay	IC <sub>50</sub> = 75.3 nM[6]
5d	Antibacterial	S. aureus	MIC = 37.9–113.8 μM[7]

## Experimental Protocols

### General Synthesis of 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridine Derivatives

A mixture of 3-amino-5-methylpyrazole and 6-chloronicotinonitrile in a suitable solvent (e.g., dioxane) is heated under reflux in the presence of a base such as potassium carbonate. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

## Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., Aurora A, FGFR4) is determined using a kinase assay kit. The assay measures the amount of ATP remaining in the solution following the kinase reaction. The percentage of inhibition is calculated, and the  $IC_{50}$  value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cell Proliferation Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and incubated overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength. The  $IC_{50}$  value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

## Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method. A standardized suspension of the test microorganism is prepared in a suitable broth medium. The compounds are serially diluted in the broth, and the microorganism suspension is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

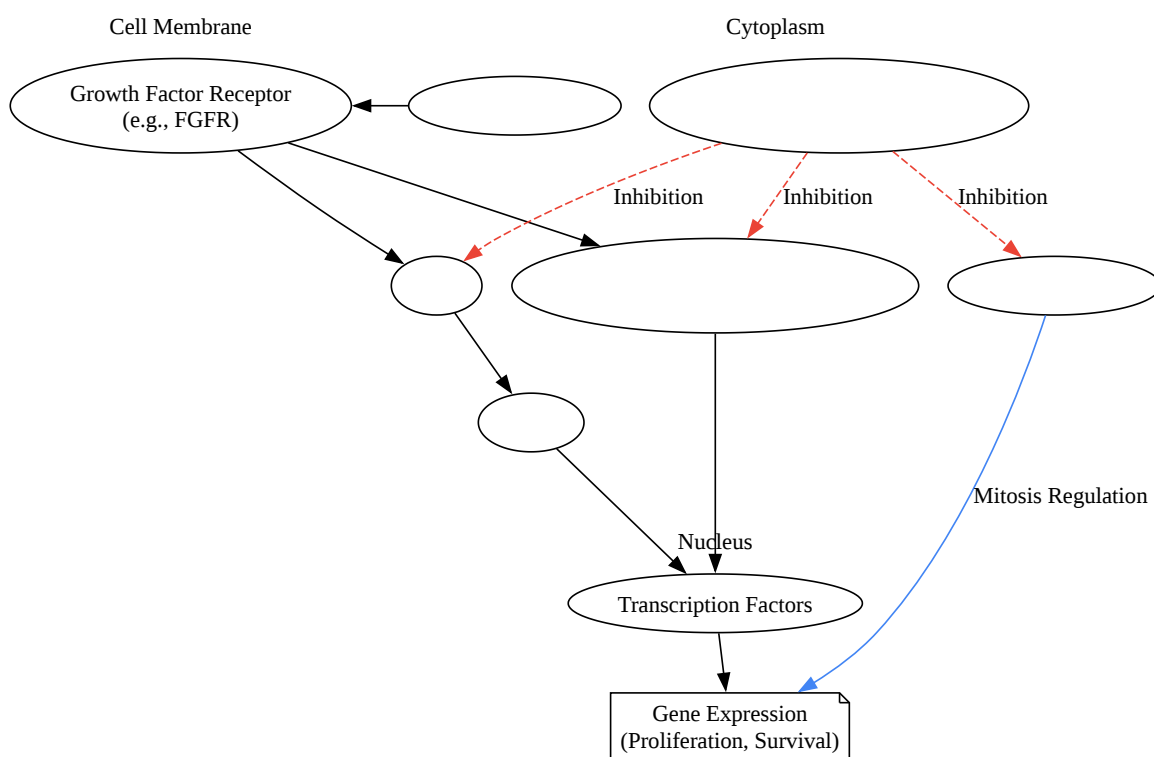
## Signaling Pathways and Mechanisms of Action

The biological activities of **3-amino-5-methylpyridine** derivatives are often attributed to their interaction with specific signaling pathways involved in cell growth, proliferation, and survival.

## Kinase Inhibition and Cancer

Many pyridine derivatives have been developed as kinase inhibitors for cancer therapy. For instance, Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The JAK-STAT and MAPK/ERK pathways are also

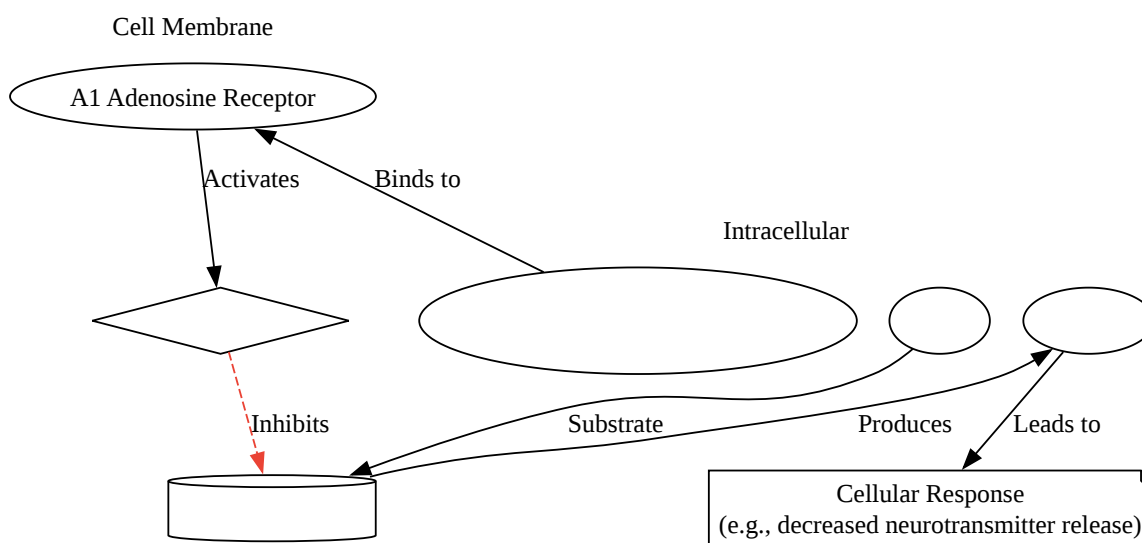
key signaling cascades that regulate cell proliferation and survival and are common targets for anticancer drugs.[8][9][10] The inhibition of FGFR4 by aminopyridinol derivatives highlights another important pathway in hepatocellular carcinoma.[6]



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## Adenosine Receptor Modulation

Amino-3,5-dicyanopyridine derivatives have shown affinity for adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. The A1 adenosine receptor, for example, is coupled to a  $G_i$  protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This modulation can affect neurotransmission and has potential applications in neurological disorders.



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This guide provides a foundational comparison of **3-amino-5-methylpyridine** derivatives. Further research is warranted to explore the full potential of this versatile chemical scaffold in developing novel therapeutic agents. The provided experimental protocols and pathway diagrams offer a starting point for designing and evaluating new derivatives with enhanced efficacy and selectivity.

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